molecular formula C7H7ClO2 B020032 2-Chloro-1-(furan-2-yl)propan-1-one CAS No. 106430-52-8

2-Chloro-1-(furan-2-yl)propan-1-one

Cat. No.: B020032
CAS No.: 106430-52-8
M. Wt: 158.58 g/mol
InChI Key: SECAUKYYYLEWRY-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-furyl)-1-propanone is an organic compound with the molecular formula C7H7ClO2 It is a chlorinated derivative of furylpropanone, characterized by the presence of a chloro group attached to the propanone moiety and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-furyl)-1-propanone typically involves the chlorination of 1-(2-furyl)-1-propanone. One common method is the reaction of 1-(2-furyl)-1-propanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H8O2+SOCl2C7H7ClO2+SO2+HCl\text{C}_7\text{H}_8\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_7\text{ClO}_2 + \text{SO}_2 + \text{HCl} C7​H8​O2​+SOCl2​→C7​H7​ClO2​+SO2​+HCl

This method is efficient and yields a high purity product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-1-(2-furyl)-1-propanone can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-furyl)-1-propanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in ethanol are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Formation of 2-furylpropanone derivatives.

    Oxidation: Formation of furanones.

    Reduction: Formation of 2-furylpropanol.

Scientific Research Applications

2-Chloro-1-(2-furyl)-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of bioactive molecules.

    Industry: Utilized in the production of fine chemicals and as a reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(2-thienyl)-1-propanone: Similar structure but with a thiophene ring instead of a furan ring.

    2-Bromo-1-(2-furyl)-1-propanone: Similar structure but with a bromo group instead of a chloro group.

    1-(2-Furyl)-1-propanone: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

Uniqueness

2-Chloro-1-(2-furyl)-1-propanone is unique due to the presence of both a chloro group and a furan ring, which confer distinct reactivity and potential for diverse applications in synthesis and biological research.

Properties

IUPAC Name

2-chloro-1-(furan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECAUKYYYLEWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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